1-methyl-1H-benzimidazol-3-ium-2-sulfonate
Description
1-methyl-1H-benzimidazol-3-ium-2-sulfonate is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by the presence of a benzimidazole ring with a methyl group at the 1-position and a sulfonate group at the 2-position
Properties
IUPAC Name |
3-methyl-1H-benzimidazol-3-ium-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-10-7-5-3-2-4-6(7)9-8(10)14(11,12)13/h2-5H,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGCDDVLUYNFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(NC2=CC=CC=C21)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-benzimidazol-3-ium-2-sulfonate typically involves the following steps:
Formation of Benzimidazole Ring: The initial step involves the cyclization of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole ring.
Methylation: The benzimidazole ring is then methylated at the 1-position using methyl iodide or other methylating agents under basic conditions.
Sulfonation: The final step involves the introduction of the sulfonate group at the 2-position. This can be achieved by reacting the methylated benzimidazole with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of o-phenylenediamine and formic acid are used to produce the benzimidazole ring.
Continuous Methylation: The methylation step is carried out in continuous flow reactors to ensure consistent product quality.
Sulfonation in Batch Reactors: The sulfonation step is typically performed in batch reactors to control the reaction conditions and optimize yield.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-benzimidazol-3-ium-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-methyl-1H-benzimidazol-3-ium-2-sulfonate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-1H-benzimidazol-3-ium-2-sulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes.
Pathways Involved: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazol-3-ium-2-sulfonate: Similar structure but lacks the benzimidazole ring.
1-methyl-1H-benzimidazol-3-ium-2-carboxylate: Similar structure but has a carboxylate group instead of a sulfonate group.
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